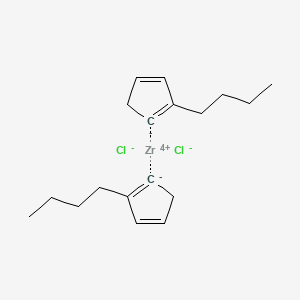
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) is a chemical compound with the molecular formula C20H44N4Na3O16S4. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its buffering capacity, making it valuable in biological and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) typically involves the reaction of piperazine with 2-hydroxypropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
Applications De Recherche Scientifique
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: The compound is employed in biological assays and experiments to provide a stable pH environment for enzymatic reactions and cell cultures.
Medicine: It is used in pharmaceutical formulations to enhance the stability and efficacy of drugs.
Mécanisme D'action
The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) primarily involves its buffering capacity. The compound can donate or accept protons to maintain a stable pH in various environments. This property is crucial in biological systems where pH fluctuations can affect enzymatic activity and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) disodium salt
- Piperazine-N,N’-bis(2-hydroxypropanesulfonic acid) dihydrate
Uniqueness
Compared to similar compounds, 3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid), sodium salt(2:3) offers a higher buffering capacity and stability under various conditions. Its unique molecular structure allows it to perform effectively in a wide range of applications, making it a preferred choice in many scientific and industrial settings .
Propriétés
Formule moléculaire |
C20H44N4Na3O16S4 |
|---|---|
Poids moléculaire |
793.8 g/mol |
InChI |
InChI=1S/2C10H22N2O8S2.3Na/c2*13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;;/h2*9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);;; |
Clé InChI |
MAOJFINLIAUPQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


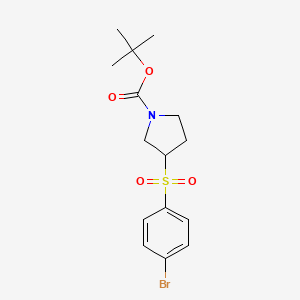
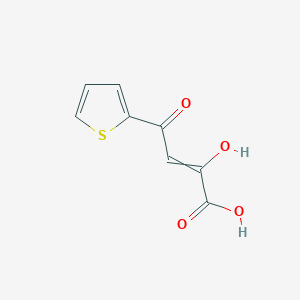
![2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)

![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
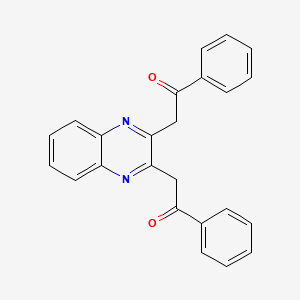
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)

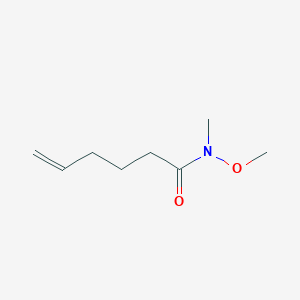
![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
